molecular formula C23H18N2O3 B4878404 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione

Cat. No. B4878404
M. Wt: 370.4 g/mol
InChI Key: QVHAUDUDJRNKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione, also known as MK-801, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the late 1970s and has since been widely studied for its potential therapeutic applications in neurological and psychiatric disorders.

Mechanism of Action

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel and blocking the flow of calcium ions. This results in a decrease in excitatory neurotransmission and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione has been shown to have a variety of biochemical and physiological effects. It can induce neuronal cell death, alter synaptic plasticity, and modulate neurotransmitter release. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione in lab experiments is its high potency and selectivity for the NMDA receptor. However, it can also be toxic at high concentrations and its effects can be difficult to interpret due to its complex mechanism of action.

Future Directions

There are many potential future directions for research involving 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione. One area of interest is the development of more selective NMDA receptor antagonists with fewer side effects. Another area of interest is the investigation of the role of NMDA receptors in neurodegenerative diseases and the potential for NMDA receptor antagonists as therapeutic agents. Additionally, the use of 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione in combination with other drugs or therapies is an area of active research.

Synthesis Methods

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting with 2-benzyl-4-methylphenol and 3-phenylquinoxalin-2,4-dione. The key step in the synthesis involves the reaction of the intermediate 1-[2-(4-methylphenyl)-2-hydroxyethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione with phosgene to form the final product.

Scientific Research Applications

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione has been extensively studied in both in vitro and in vivo models for its potential therapeutic applications in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has also been used in research to investigate the role of NMDA receptors in learning and memory.

properties

IUPAC Name

1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-16-11-13-17(14-12-16)21(26)15-24-20-10-6-5-9-19(20)22(27)25(23(24)28)18-7-3-2-4-8-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHAUDUDJRNKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-oxo-2-(p-tolyl)ethyl)-3-phenylquinazoline-2,4(1H,3H)-dione

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